molecular formula C18H17NO3 B14460181 Methyl 1-benzoyl-1,2,3,4-tetrahydroquinoline-2-carboxylate CAS No. 73717-35-8

Methyl 1-benzoyl-1,2,3,4-tetrahydroquinoline-2-carboxylate

Katalognummer: B14460181
CAS-Nummer: 73717-35-8
Molekulargewicht: 295.3 g/mol
InChI-Schlüssel: VDQAPCJGLNMLCM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 1-benzoyl-1,2,3,4-tetrahydroquinoline-2-carboxylate is a chemical compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other bioactive molecules. The structure of this compound includes a quinoline ring system, which is partially saturated, and a benzoyl group attached to the nitrogen atom.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-benzoyl-1,2,3,4-tetrahydroquinoline-2-carboxylate typically involves the acylation of 1,2,3,4-tetrahydroquinoline with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials . The resulting product is then esterified with methanol in the presence of an acid catalyst to form the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 1-benzoyl-1,2,3,4-tetrahydroquinoline-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can have different biological activities and applications .

Wissenschaftliche Forschungsanwendungen

Methyl 1-benzoyl-1,2,3,4-tetrahydroquinoline-2-carboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of Methyl 1-benzoyl-1,2,3,4-tetrahydroquinoline-2-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 1-benzoyl-1,2,3,4-tetrahydroquinoline-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzoyl group and the carboxylate ester makes it a versatile intermediate in organic synthesis and a potential candidate for drug development .

Eigenschaften

CAS-Nummer

73717-35-8

Molekularformel

C18H17NO3

Molekulargewicht

295.3 g/mol

IUPAC-Name

methyl 1-benzoyl-3,4-dihydro-2H-quinoline-2-carboxylate

InChI

InChI=1S/C18H17NO3/c1-22-18(21)16-12-11-13-7-5-6-10-15(13)19(16)17(20)14-8-3-2-4-9-14/h2-10,16H,11-12H2,1H3

InChI-Schlüssel

VDQAPCJGLNMLCM-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1CCC2=CC=CC=C2N1C(=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.